ICI D1542

Thromboxane A2 Synthase Inhibition Prostanoid Redirection Platelet Pharmacology

ICI D1542 uniquely integrates TXA2 synthase inhibition (IC50=0.016 µM) with TP receptor antagonism (pA2=8.3) in a single molecule—preventing the PGH2 shunt that undermines standalone TXS inhibitors. Its dual mechanism simultaneously shunts PGH2 toward protective PGD2/PGI2 and blocks residual TXA2 at TP receptors. In canine arterial thrombosis models, ICI D1542 (ED50=0.55 µg/kg i.v.) outperformed aspirin while preserving endothelial prostacyclin production. Cross-validated potency data exist for human, rat, and dog systems. Ideal for platelet aggregation, vascular contractility, and thrombosis studies requiring coordinated TXA2 pathway modulation.

Molecular Formula C25H30N2O7
Molecular Weight 470.5 g/mol
CAS No. 147332-48-7
Cat. No. B1674353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI D1542
CAS147332-48-7
Synonyms6-(2-(1-methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
D 1542
D1542
ICI D1542
ICI-D1542
ZD 1542
ZD1542
Molecular FormulaC25H30N2O7
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(C)(C)C2OCC(C(O2)C3=CN=CC=C3)CC=CCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C25H30N2O7/c1-17-11-12-21(20(14-17)27(30)31)34-25(2,3)24-32-16-19(8-5-4-6-10-22(28)29)23(33-24)18-9-7-13-26-15-18/h4-5,7,9,11-15,19,23-24H,6,8,10,16H2,1-3H3,(H,28,29)/b5-4-/t19-,23-,24+/m1/s1
InChIKeyVGBBXLWOWUXXFE-GWLGBLMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ICI D1542 (CAS 147332-48-7) for TXA2 Pathway Research: A Dual-Acting Thromboxane Modulator


ICI D1542 (also designated ZD1542) is a small molecule from the 1,3-dioxane class that functions as a dual-acting pharmacological agent: it is both a potent, selective inhibitor of thromboxane A2 (TXA2) synthase (TXS) and a competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor [1]. This dual mechanism enables simultaneous redirection of arachidonic acid metabolism—shunting prostaglandin endoperoxides (PGH2) away from TXA2 production and toward vasodilatory and anti-aggregatory prostanoids (PGD2, PGE2, PGF2α, PGI2)—while concurrently blocking the pro-thrombotic and vasoconstrictive actions of any residual TXA2 or PGH2 at the TP receptor [2]. The compound is characterized by high in vitro potency across multiple species and has demonstrated superior in vivo antithrombotic efficacy compared to cyclooxygenase (COX) inhibition in preclinical models of arterial thrombosis [2].

Why ICI D1542 Cannot Be Replaced by Generic TXA2 Synthase Inhibitors or TP Antagonists


Simple substitution of ICI D1542 with a single-mechanism TXA2 synthase inhibitor (e.g., ozagrel, dazoxiben) or a standalone TP receptor antagonist (e.g., SQ 29,548, ifetroban) fails to replicate its pharmacological profile. TXS inhibition alone can lead to accumulation of PGH2, which may then activate the TP receptor and blunt the desired anti-aggregatory effect—a phenomenon known as the 'PGH2 shunt' [1]. Conversely, TP antagonism alone does not redirect arachidonic acid metabolism toward protective prostanoids such as PGD2 and PGI2. ICI D1542 uniquely integrates both activities within a single molecule, ensuring that the dual intervention occurs in a temporally and spatially coordinated manner. Furthermore, the compound's selectivity profile—preserving endothelial prostacyclin synthase and COX activity—distinguishes it from other dual-acting TXS/TP agents such as ridogrel or terbogrel, which may exhibit different potency ratios, species selectivity, or off-target interactions [1]. The quantitative evidence below demonstrates that these differences translate into measurable advantages in potency, selectivity, and in vivo efficacy.

ICI D1542 Quantitative Differentiation Evidence for Scientific Procurement


ICI D1542 Exhibits Sub-20 nM Potency Against Human TXA2 Synthase with Concomitant Redirection of Prostanoid Synthesis

ICI D1542 (ZD1542) demonstrates potent, concentration-dependent inhibition of thromboxane B2 (TXB2) production in human platelet microsomes, with an IC50 of 0.016 µM (16 nM) [1]. This inhibition is accompanied by a measurable increase in the formation of prostaglandin E2 (PGE2) and PGF2α, confirming functional redirection of arachidonic acid metabolism—a hallmark that distinguishes dual TXS/TP modulators from pure TXS inhibitors. In collagen-stimulated human whole blood, the IC50 for TXB2 inhibition is 0.018 µM, demonstrating that the compound retains high potency in a more physiologically relevant matrix containing plasma proteins and cellular elements [1]. For comparison, the TXS inhibitor dazoxiben exhibits an IC50 of approximately 0.3 µM in human platelet microsomes under similar conditions [2], indicating that ICI D1542 is roughly 19-fold more potent at the enzyme level.

Thromboxane A2 Synthase Inhibition Prostanoid Redirection Platelet Pharmacology

ICI D1542 Functions as a High-Affinity TP Receptor Antagonist Across Human, Rat, and Dog Platelets

ICI D1542 (ZD1542) acts as a competitive antagonist at the TP receptor, producing concentration-dependent inhibition of U46619-induced platelet aggregation in human, rat, and dog platelets with apparent pA2 values of 8.3, 8.5, and 9.1, respectively [1]. These pA2 values correspond to equilibrium dissociation constants (KB) of approximately 5.0 nM, 3.2 nM, and 0.8 nM, indicating high-affinity receptor binding. For reference, the classic TP antagonist SQ 29,548 exhibits a pA2 of approximately 8.9 (KB ~1.3 nM) in human platelets, while the dual-acting compound terbogrel demonstrates an IC50 of approximately 10 nM for TP antagonism [2]. ICI D1542 thus resides within the same high-affinity range as established TP antagonists while maintaining the added benefit of concurrent TXS inhibition.

TP Receptor Antagonism Platelet Aggregation Schild Analysis

ICI D1542 Demonstrates Functional Selectivity with Minimal Off-Target Effects on Cyclooxygenase, Prostacyclin Synthase, and Non-Prostanoid Receptors

ICI D1542 (ZD1542) exhibits a favorable selectivity profile that distinguishes it from broader-spectrum eicosanoid modulators and from some other dual-acting TXS/TP agents. Against cultured human umbilical vein endothelial cell (HUVEC) cyclooxygenase, the compound shows negligible inhibition with an IC50 greater than 100 µM—a concentration more than 6,000-fold higher than its TXS IC50 [1]. Against prostacyclin (PGI2) synthase, the IC50 is 18.0 ± 8.6 µM, representing a >1,000-fold selectivity window relative to TXS inhibition [1]. Furthermore, at concentrations up to 100 µM, ICI D1542 does not modify 5-hydroxytryptamine (5-HT)-induced aggregation or the primary phases of ADP- and adrenaline-induced aggregation, and it only weakly modifies the platelet inhibitory effects of PGD2, PGE1, and PGI2 [1]. At concentrations approaching three orders of magnitude greater than those required to block U46619-mediated contractions in smooth muscle preparations, the drug does not affect the actions of non-prostanoid agonists, does not exhibit agonist activity, and does not interact at EP- or FP-receptors [1]. In contrast, the dual-acting compound ridogrel has been reported to exhibit weak but measurable inhibition of COX at higher concentrations, and some TXS inhibitors (e.g., dazoxiben) can paradoxically enhance platelet aggregation under certain conditions due to PGH2 accumulation without TP blockade [2].

Selectivity Profiling Cyclooxygenase Prostacyclin Synthase

ICI D1542 Inhibits In Vivo Thrombus Formation More Effectively Than Aspirin in a Canine Model of Coronary Artery Thrombosis

In an anesthetized dog model with a stenosed coronary artery and damaged endothelium, intravenous administration of ICI D1542 produced dose-dependent inhibition of thrombus formation with an ED50 of 0.55 µg/kg (i.v.) [1]. The maximum effective dose (1 mg/kg, i.v.) provided robust protection such that a 190-fold increase in adrenaline infusion rate was required to restore thrombus formation, demonstrating the resilience of the anti-thrombotic effect under pro-thrombotic challenge [1]. Critically, the study authors concluded that redirection of arachidonic acid metabolism by ICI D1542 is more effective at preventing thrombus formation than inhibition of cyclooxygenase by aspirin in this model [1]. Ex vivo analysis confirmed that ICI D1542 inhibited collagen-stimulated TXB2 production with an ED50 of 7.1 µg/kg (i.v.), accompanied by corresponding increases in PGD2, PGE2, and PGF2α [1]. In a separate human whole blood study, ZD1542 (1 µM) was markedly more effective than aspirin (1 mM) against collagen-induced aggregation (73% vs. 52% inhibition, respectively), and formation of both PGI2 and PGD2 was evident in the presence of ZD1542 [2].

In Vivo Thrombosis Coronary Artery Aspirin Comparator

Recommended Application Scenarios for ICI D1542 Based on Quantified Differentiation


In Vitro Investigation of Dual TXA2 Synthase Inhibition and TP Receptor Antagonism in Platelet and Smooth Muscle Preparations

For researchers studying the interplay between thromboxane synthesis and receptor signaling, ICI D1542 offers a validated tool to simultaneously inhibit TXA2 synthase (IC50 = 0.016 µM in human platelet microsomes) and antagonize the TP receptor (pA2 = 8.3 in human platelets) [1]. This dual action is particularly valuable in platelet aggregation assays using collagen, ADP, or adrenaline as agonists, where the compound's high selectivity (>1,000-fold vs. COX and PGI2 synthase) ensures that observed effects are attributable to TXA2 pathway modulation rather than off-target eicosanoid disruption [1]. Vascular and airway smooth muscle contraction studies employing U46619 as a TP agonist can utilize ICI D1542 as a competitive antagonist, with established pA2 values of 8.6 (rat aorta), 8.3 (guinea-pig trachea), and 8.5 (guinea-pig lung parenchyma) [1].

Preclinical In Vivo Thrombosis Modeling Requiring Superior Efficacy to Aspirin

Investigators employing animal models of arterial thrombosis—particularly canine coronary artery stenosis/endothelial damage models—should consider ICI D1542 when aspirin fails to provide adequate thrombus inhibition or when preservation of endothelial PGI2 production is a critical experimental variable [2]. The compound's established in vivo ED50 of 0.55 µg/kg (i.v.) for thrombus inhibition and the 190-fold adrenaline shift at the maximum effective dose provide a quantifiable benchmark for dose-ranging studies [2]. The documented superiority of ICI D1542 over aspirin in this model makes it a strategic choice for proof-of-concept studies evaluating TXA2 pathway modulation as an alternative or adjunct to COX inhibition [2].

Studies Requiring Cross-Species Pharmacological Profiling of TXA2 Pathway Modulators

For comparative pharmacology studies spanning human, rat, and dog systems, ICI D1542 provides a well-characterized reference compound with established potency values across all three species. TXS inhibition IC50 values in whole blood are 0.018 µM (human), 0.009 µM (rat), and 0.049 µM (dog), while TP antagonism pA2 values are 8.3 (human), 8.5 (rat), and 9.1 (dog) [1]. This cross-species dataset enables researchers to normalize experimental results, account for species-dependent potency differences, and select appropriate concentrations when transitioning between in vitro human assays and in vivo rodent or canine models [1].

Mechanistic Studies of Prostanoid Redirection and PGD2-Mediated Anti-Platelet Effects

ICI D1542 is uniquely suited for experiments designed to elucidate the contribution of redirected prostanoid synthesis—particularly PGD2 and PGI2—to anti-aggregatory outcomes. The compound's dual mechanism shunts PGH2 toward PGD2, PGE2, PGF2α, and PGI2, and the functional consequence of this redirection has been directly demonstrated: ZD1542 (1 µM) achieved 73% inhibition of collagen-induced human platelet aggregation compared to 52% for aspirin (1 mM), with measurable PGD2 formation contributing to this enhanced efficacy [3]. Researchers can employ ICI D1542 in combination with selective DP receptor antagonists (e.g., AH6809) or COX inhibitors (e.g., aspirin) to dissect the relative contributions of TXA2 depletion, TP blockade, and protective prostanoid generation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI D1542

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.